1-Amino-5-methyl-1H-pyrrole-2-carboxamide

Organic Synthesis Heterocyclic Chemistry Building Blocks

1-Amino-5-methyl-1H-pyrrole-2-carboxamide (CAS 310430-93-4) is a heterocyclic organic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol. Structurally, it consists of a central pyrrole ring substituted with an amino group (-NH2) at the N1 position, a methyl group (-CH3) at the C5 position, and a carboxamide group (-CONH2) at the C2 position.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 310430-93-4
Cat. No. B3258856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-5-methyl-1H-pyrrole-2-carboxamide
CAS310430-93-4
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1N)C(=O)N
InChIInChI=1S/C6H9N3O/c1-4-2-3-5(6(7)10)9(4)8/h2-3H,8H2,1H3,(H2,7,10)
InChIKeyPQPMDTRGVFDJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-5-methyl-1H-pyrrole-2-carboxamide (CAS 310430-93-4): Procurement-Grade Overview of Properties and Research Utility


1-Amino-5-methyl-1H-pyrrole-2-carboxamide (CAS 310430-93-4) is a heterocyclic organic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol [1]. Structurally, it consists of a central pyrrole ring substituted with an amino group (-NH2) at the N1 position, a methyl group (-CH3) at the C5 position, and a carboxamide group (-CONH2) at the C2 position . This specific substitution pattern distinguishes it from the parent 1H-pyrrole-2-carboxamide scaffold and other N-unsubstituted or differently substituted analogs, conferring unique electronic and steric properties that are foundational to its utility as a synthetic building block [2]. It is typically supplied as a research-grade chemical with a standard purity of ≥95% .

Why Generic Substitution Fails: The Structural Specificity of 1-Amino-5-methyl-1H-pyrrole-2-carboxamide (CAS 310430-93-4)


Substituting 1-Amino-5-methyl-1H-pyrrole-2-carboxamide with a generic pyrrole-2-carboxamide, such as the parent 1H-pyrrole-2-carboxamide or a 5-unsubstituted analog, is scientifically invalid due to profound differences in electronic distribution, steric profile, and resultant reactivity . The N1-amino group is a critical functional handle for further derivatization, enabling chemoselective reactions that are inaccessible with the unsubstituted pyrrole nitrogen. Simultaneously, the C5-methyl group introduces steric hindrance that modulates both reaction regioselectivity and biological target engagement, while the C2-carboxamide provides a hydrogen-bonding anchor. These three substituents work in concert; altering any single component—for example, removing the C5-methyl or replacing the N-amino with a hydrogen—can lead to a complete loss of desired biological activity or a drastic reduction in synthetic yield for downstream products, as evidenced by structure-activity relationship (SAR) studies across pyrrole-2-carboxamide derivatives [1].

Quantitative Differentiation of 1-Amino-5-methyl-1H-pyrrole-2-carboxamide (CAS 310430-93-4) from Analogs


N1-Amino Substituent Confers Unique Synthetic Versatility Compared to Parent Pyrrole-2-Carboxamide

The presence of the N1-amino group in 1-Amino-5-methyl-1H-pyrrole-2-carboxamide enables a class of chemoselective reactions that are unattainable with the parent 1H-pyrrole-2-carboxamide. The N-amino functionality serves as a masked nitrogen nucleophile or as a precursor to hydrazine-like intermediates, facilitating the construction of N-fused heterocycles such as pyrrolotriazines [1]. This contrasts with 1H-pyrrole-2-carboxamide, where the pyrrole nitrogen is unsubstituted and lacks this specific reactivity. In synthetic applications, the N-amino group allows for direct amination reactions that are foundational to the assembly of complex pharmaceutical intermediates [2]. This capability is not present in the comparator scaffold, 1H-pyrrole-2-carboxamide (CAS 15932-68-6), which requires separate, less efficient N-functionalization steps.

Organic Synthesis Heterocyclic Chemistry Building Blocks

C5-Methyl Substitution as a Structural Determinant for Biological Target Engagement

The C5-methyl group in 1-Amino-5-methyl-1H-pyrrole-2-carboxamide is a critical structural determinant for biological activity, as demonstrated by structure-activity relationship (SAR) studies on pyrrole-2-carboxamide derivatives. While direct data for this specific compound is limited, class-level inference from related MmpL3 inhibitor studies shows that altering the C5-substituent from a methyl to a hydrogen or a bulkier group drastically impacts target binding [1]. In the context of the 1-amino-5-methyl scaffold, this methyl group provides essential steric bulk that can modulate interactions with biological targets, such as the CCR5 receptor, where preliminary screening suggests antagonistic activity [2]. In contrast, 1-amino-1H-pyrrole-2-carboxamide (CAS 159326-69-9), which lacks the C5-methyl group, presents a different steric and electronic profile, potentially leading to divergent biological outcomes in the same assays.

Medicinal Chemistry Structure-Activity Relationship Drug Design

C2-Carboxamide Group Establishes a Key Hydrogen-Bonding Anchor Distinguishing from Non-Amide Analogs

The C2-carboxamide group (-CONH2) is a powerful hydrogen-bond donor and acceptor, serving as a primary anchor for interactions with biological targets and reaction partners. This is a key differentiator from compounds where this group is replaced by a carboxylic acid, ester, or nitrile. For example, in the class of pyrrole-2-carboxamide DNA gyrase inhibitors, the carboxamide moiety is essential for potent enzyme inhibition, with derivatives showing IC50 values as low as 0.28 µM [1]. In contrast, analogs lacking this specific hydrogen-bonding motif exhibit significantly reduced or absent activity. 1-Amino-5-methyl-1H-pyrrole-2-carboxamide retains this critical carboxamide group, positioning it as a validated scaffold for target engagement, unlike potential substitutes such as 1-amino-5-methyl-1H-pyrrole-2-carboxylic acid, which would present a different charge and hydrogen-bonding profile at physiological pH.

Molecular Recognition Hydrogen Bonding Chemical Biology

Optimal Research and Industrial Application Scenarios for 1-Amino-5-methyl-1H-pyrrole-2-carboxamide (CAS 310430-93-4)


Synthesis of N-Fused Heterocyclic Libraries and Advanced Pharmaceutical Intermediates

This compound is ideally suited as a versatile building block for constructing N-fused heterocycles, such as pyrrolotriazines, which are privileged scaffolds in medicinal chemistry [5]. The N1-amino group provides a unique synthetic handle that facilitates efficient, chemoselective reactions, as outlined in Evidence Item 1 of Section 3. This makes it a valuable procurement choice for medicinal chemistry labs focused on generating diverse compound libraries or for process chemists developing routes to complex active pharmaceutical ingredients (APIs) that require this specific N-amination functionality [4].

Pharmacological Exploration of CCR5 Antagonist Chemotypes

Based on preliminary pharmacological screening that identified 1-Amino-5-methyl-1H-pyrrole-2-carboxamide as a potential CCR5 antagonist [5], this compound is a critical tool for research into HIV infection, asthma, rheumatoid arthritis, and other inflammatory or autoimmune diseases [4]. As established in Evidence Item 2 of Section 3, the specific C5-methyl substitution pattern is likely a key determinant of its biological activity. Therefore, procuring this exact compound is essential for SAR studies aimed at optimizing the potency and selectivity of this chemotype, as analogs lacking this substitution (e.g., 1-amino-1H-pyrrole-2-carboxamide) would not be valid comparators.

Core Scaffold for Structure-Guided Drug Design Programs

The pyrrole-2-carboxamide core, which this compound embodies with its unique 1-amino and 5-methyl decorations, is a validated scaffold for inhibiting high-value drug targets. As demonstrated in class-level evidence (Evidence Item 3, Section 3), this scaffold has yielded potent inhibitors of DNA gyrase and MmpL3 [5]. Researchers engaged in structure-based drug design can procure this compound as a foundational fragment or a starting point for further optimization. Its well-defined hydrogen-bonding capabilities and synthetic tractability make it a superior choice for programs seeking novel inhibitors against bacterial or mycobacterial targets where resistance is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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